3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro-
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Overview
Description
3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- is a chemical compound with a complex structure that includes a pyridine ring, an amino group, a benzoyl group, and a tetrahydro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the amino and benzoyl groups, followed by hydrogenation to achieve the tetrahydro configuration. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler analog with a nitrile group on the pyridine ring.
Nicotinic acid nitrile: Another pyridine derivative with a nitrile group.
6-Amino-3-pyridinecarbonitrile: Similar structure but with an amino group at a different position.
Uniqueness
3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- is unique due to its combination of functional groups and tetrahydro configuration, which confer specific chemical reactivity and biological activity not found in simpler analogs.
This detailed article provides a comprehensive overview of 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-1-benzoyl-3,6-dihydro-2H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-11-9-16(7-6-12(11)15)13(17)10-4-2-1-3-5-10/h1-5H,6-7,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMEZPFHHURJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1N)C#N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450505 |
Source
|
Record name | 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61082-68-6 |
Source
|
Record name | 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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